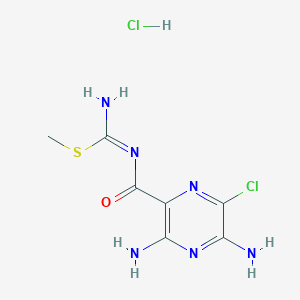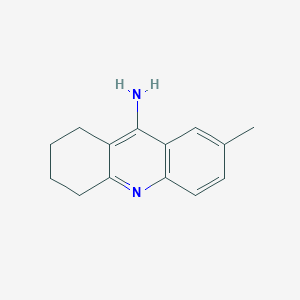
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of indoline, chromene, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of indoline derivatives with chromene carboxylates under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like tert-amyl alcohol, followed by heating in a sealed tube at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar reaction conditions and catalysts used in laboratory synthesis would be scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of substituted chromene or indoline derivatives.
Aplicaciones Científicas De Investigación
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate include other indoline and chromene derivatives, such as:
- 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea
- 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H17NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4/c22-19(21-10-9-14-5-1-3-7-17(14)21)13-25-20(23)16-11-15-6-2-4-8-18(15)24-12-16/h1-8,11H,9-10,12-13H2 |
Clave InChI |
DGZXOOLYHXMTSP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CC4=CC=CC=C4OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


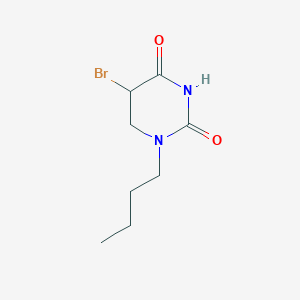

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
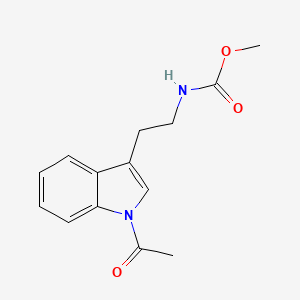

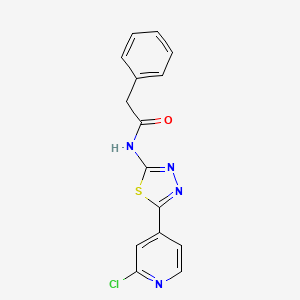
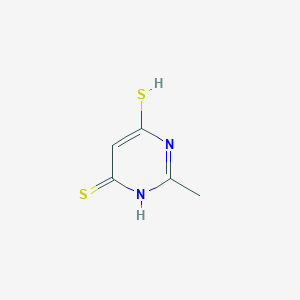




![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
